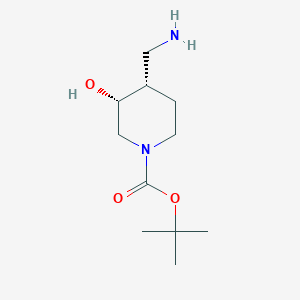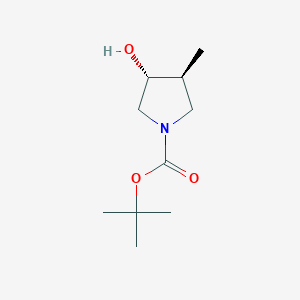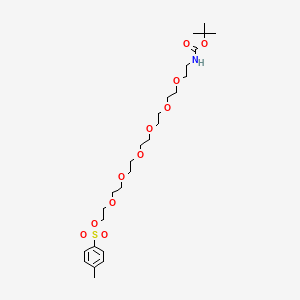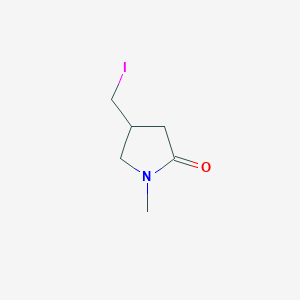
Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate
Overview
Description
Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate, hereafter referred to as MBTCH, is a synthetic compound with a wide range of applications in scientific research. MBTCH is a colorless and odorless solid that is soluble in organic solvents and has a melting point of approximately 93°C. It is a versatile compound that can be used in a variety of laboratory experiments and has been used in a number of different research areas.
Scientific Research Applications
Synthesis and Chemical Transformations
Diazo Sugar Derivatives : Horton and Philips (1972) explored the synthesis of diazo sugar derivatives like methyl 2-deoxy-2-diazo-d-arabino-hexonate, demonstrating its photolytic and thermolytic behavior and conversion into pyrazole derivatives. This work highlights the potential of using diazo compounds in synthetic carbohydrate chemistry (Horton & Philips, 1972).
Synthesis of Perfluoroalkyl-Containing Compounds : Wei-Yu Ding et al. (2010) synthesized compounds like dimethyl 3-perfluoroalkyl-4-(3-oxo-2-triphenylphosphoranylidene)pent-2-enedioate through reactions involving methyl 2-perfluoroalkynoates. This study provides insights into the synthesis of perfluoroalkyl-containing molecules, showcasing the versatility of enoate derivatives in organic synthesis (Wei-Yu Ding et al., 2010).
Cyclopropyl-Containing Amino Acids : Michael Limbach et al. (2009) described the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a building block for creating cyclopropyl-containing amino acids. This compound shows reactivity in Michael additions and Diels–Alder reactions, illustrating its potential in constructing complex amino acid derivatives (Limbach et al., 2009).
Pharmaceutical and Biologically Relevant Syntheses
Synthesis of d-Forosamine : H. H. Baer and Zaher S. Hanna (1981) utilized palladium-catalyzed, allylic amination of unsaturated sugars for synthesizing d-forosamine. This study provides a pathway for the synthesis of this important sugar derivative, showing the application of unsaturated esters in pharmaceutical synthesis (Baer & Hanna, 1981).
Enzymatic Resolution in Aminoalcohol Synthesis : M. Fujii et al. (2011) demonstrated the lipase-assisted acylation of methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate for preparing optically active aminoalcohol congeners. This highlights the enzymatic methods for stereoselective synthesis using unsaturated ester intermediates (Fujii et al., 2011).
properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-3-4-10-15(13(21)23-2,16(17,18)19)20-14(22)24-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPRGJHJCRPWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)


![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)


![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)


